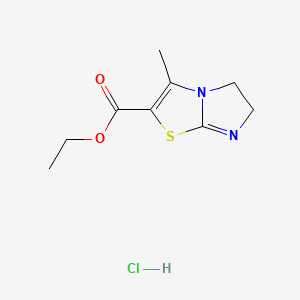

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride

Übersicht

Beschreibung

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride is a heterocyclic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include an imidazo-thiazole ring system, making it a valuable molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of ethyl 2-chloroacetoacetate with imidazoline-2-thiol, leading to the formation of the desired product with retention of the ethoxycarbonyl group . The reaction conditions often require heating and the use of solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thiazole positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo-thiazole compounds, depending on the specific reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has been investigated for its biological properties, particularly as an antimicrobial and anticancer agent. The imidazo-thiazole structure is known to confer biological activity due to its ability to interact with various biological targets.

Antimicrobial Properties

Research has demonstrated that derivatives of imidazo-thiazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that the ethyl ester form of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, suggesting a potential mechanism for inhibiting tumor growth. The specific pathways involved include the modulation of cell cycle progression and the activation of caspases .

Therapeutic Applications

The therapeutic potential of 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride extends beyond antimicrobial and anticancer activities. Its applications include:

- Antiviral Agents : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against RNA viruses.

- Anti-inflammatory Agents : The compound's structural features may allow it to modulate inflammatory pathways, offering potential in treating inflammatory diseases.

- Neurological Disorders : There is emerging evidence that similar compounds can cross the blood-brain barrier, indicating potential applications in neuropharmacology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various imidazo-thiazole derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that this compound displayed significant inhibitory effects on MRSA growth compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Further analysis revealed that the compound induced apoptosis through mitochondrial pathway activation .

Wirkmechanismus

The mechanism of action of 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride include:

- 2,3,5,6-Tetrahydroimidazo(2,1-b)thiazoles

- 5,6-Dihydroimidazo(2,1-b)thiazole-3(2H)-one derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the ethyl ester and hydrochloride groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

IUPAC Name |

ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNIBALWWVPOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2CCN=C2S1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188035 | |

| Record name | Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34467-12-4 | |

| Record name | Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034467124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.